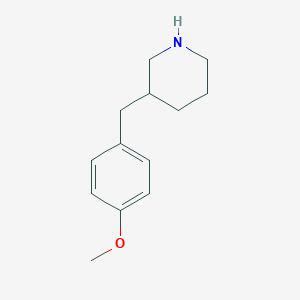
3-(4-Methoxybenzyl)piperidine
Vue d'ensemble
Description
3-(4-Methoxybenzyl)piperidine is a compound with the CAS Number: 625454-21-9 . It has a molecular weight of 241.76 . The IUPAC name for this compound is 3-(4-methoxybenzyl)piperidine hydrochloride .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
The Inchi Code for 3-(4-Methoxybenzyl)piperidine is1S/C13H19NO.ClH/c1-15-13-6-4-11 (5-7-13)9-12-3-2-8-14-10-12;/h4-7,12,14H,2-3,8-10H2,1H3;1H . Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . An intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes occurred in the presence of [Rh(COD)(DPPB)]BF 4 as catalyst to form 3-arylpiperidines in high yield .Physical And Chemical Properties Analysis
3-(4-Methoxybenzyl)piperidine is a solid compound .Applications De Recherche Scientifique
Anticancer Applications
3-(4-Methoxybenzyl)piperidine: derivatives have been investigated for their potential in cancer treatment. Studies have shown that certain piperidine derivatives can inhibit the growth of cancer cells. For instance, N-(piperidine-4-yl) benzamide compounds have demonstrated effectiveness against cancer cells, with modifications to the piperidine ring influencing cytotoxicity .
Antimicrobial and Antifungal Activities
Piperidine compounds, including 3-(4-Methoxybenzyl)piperidine , are known to exhibit antimicrobial and antifungal properties. These compounds can be designed to target specific microbial pathways, offering a promising avenue for the development of new antimicrobial agents .
Analgesic and Anti-inflammatory Properties
The piperidine nucleus is a common feature in many analgesic and anti-inflammatory drugs. Derivatives of 3-(4-Methoxybenzyl)piperidine may contribute to the development of new pain relief medications by modulating pain pathways and reducing inflammation .
Antiviral and Antimalarial Effects
Piperidine derivatives have shown potential in the treatment of viral and malarial infections. Their ability to interfere with the life cycle of viruses and parasites makes them valuable candidates for further research in antiviral and antimalarial therapies .
Neuroprotective and Anti-Alzheimer’s Applications
Research has indicated that piperidine derivatives can have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s. The modification of 3-(4-Methoxybenzyl)piperidine could lead to compounds that prevent neuronal damage or improve cognitive function .
Antipsychotic and Antidepressant Uses
Compounds with a piperidine structure, such as 3-(4-Methoxybenzyl)piperidine , are often explored for their potential in psychiatric medication. They may act on neurotransmitter systems to alleviate symptoms of depression and psychosis .
Antihypertensive and Cardiovascular Applications
The piperidine moiety is present in several antihypertensive drugs. Derivatives of 3-(4-Methoxybenzyl)piperidine could be synthesized to regulate blood pressure and contribute to cardiovascular health .
Peptide and Protein Chemistry
In peptide and protein science, protecting groups like those derived from 3-(4-Methoxybenzyl)piperidine play a crucial role. They allow for the synthesis of complex peptides and proteins, as well as their labeling for various biochemical studies .
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for potential treatment of hiv, suggesting that the chemokine receptor ccr5, an essential coreceptor in the process of hiv-1 entry, could be a potential target .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which is a common feature of most antagonists .
Biochemical Pathways
Similar compounds have been shown to affect several crucial signaling pathways essential for the establishment of diseases such as hiv . These include STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Result of Action
Similar compounds have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Orientations Futures
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant interest in the research and development of piperidine derivatives, including 3-(4-Methoxybenzyl)piperidine .
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12/h4-7,12,14H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMNAZVIXVXAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396849 | |
| Record name | 3-(4-methoxybenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzyl)piperidine | |
CAS RN |
136422-65-6 | |
| Record name | 3-(4-methoxybenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





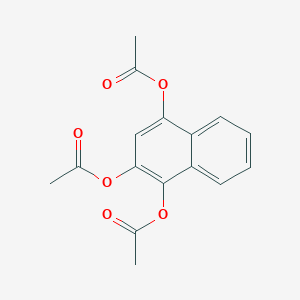
![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)
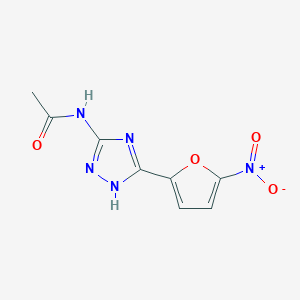


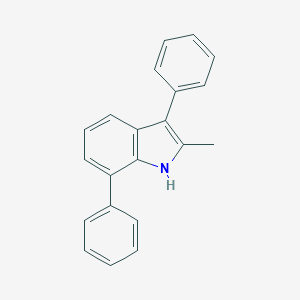
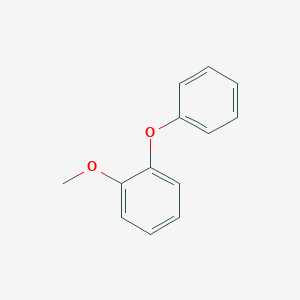

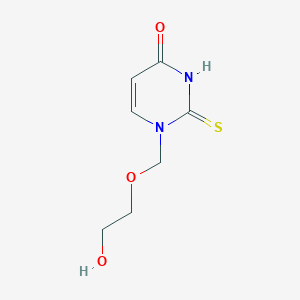


![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)